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Compound of Interest

Compound Name:

2-[2-(2-

Methoxyethoxy)ethoxy]phenylamin

e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

Executive Technical Summary
Compound: 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine[1][2][3]

Formula: C₁₁H₁₇NO₃

Monoisotopic Mass: 211.1208 Da

Primary Ionization Mode: ESI (+)

Key Analytical Challenge: The "crown ether-like" side chain (–O–CH₂–CH₂–O–CH₂–CH₂–O–

CH₃) creates a high affinity for alkali metals. Analysts must distinguish between protonated

species

and sodiated adducts

.

Physicochemical Profile & MS Relevance
Understanding the molecule's behavior in the gas phase is prerequisite to accurate detection.
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Property Value MS Implication

Exact Mass 211.1208
Base peak for High-Resolution

MS (HRMS) confirmation.

LogP ~1.2 (Predicted)

Elutes early-to-mid gradient on

C18 columns; compatible with

aqueous-rich mobile phases.

pKa (Amine) ~4.5 - 5.0

Weakly basic aniline nitrogen

requires acidic mobile phase

(pH < 3) for optimal

protonation in ESI+.

Structural Motif Ortho-substituted glycol ether

Prone to "Ortho Effects" during

fragmentation; the ether chain

can stabilize the charge via

intramolecular H-bonding or

chelation.

Methodology: Self-Validating Protocols
A. Sample Preparation (The "Clean-Start" Rule)

Solvent: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

Dilution: Dilute 1:100 into 0.1% Formic Acid in Water/Methanol (50:50).

Why: The formic acid ensures the aniline nitrogen is fully protonated (

), maximizing sensitivity.

Vessel: Use Silanized Glass or Polypropylene vials.

Caution: PEG-like chains can adsorb to untreated glass surfaces at trace concentrations.

B. LC-MS Acquisition Parameters
This setup minimizes in-source fragmentation while ensuring separation from synthesis

byproducts.
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.3 mL/min.

Ion Source (ESI):

Capillary Voltage: 3500 V

Gas Temp: 300°C

Fragmentor Voltage: Low (70-100 V). High voltage will strip the glycol chain in the source.

Fragmentation Analysis & Mechanistic Pathways
The fragmentation of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is dominated by the

stability of the ether linkages and the aromatic core.

Primary Ions (Precursor)[4]
m/z 212.13 (

): The protonated molecular ion.

m/z 234.11 (

): Frequently observed due to the chelating ability of the diethylene glycol chain.

Validation Check: If the 234 peak intensity does not decrease with increased collision

energy (CE) relative to the 212 peak, it confirms a metal adduct (which is harder to

fragment).

Collision-Induced Dissociation (CID) Pathways
Upon applying collision energy (15–30 eV), the molecule disassembles via ether cleavages.
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Terminal Loss (Neutral Loss -32 Da): Loss of methanol (

) from the tail.

Chain Stripping (Neutral Loss -44 Da): Sequential loss of ethylene oxide units (

).

(Loss of terminal ethoxy)

(Loss of second unit)

Core Formation (The "Ortho" Signature): The most diagnostic fragment is the cleavage of the

entire glycol chain to yield the 2-aminophenol core ion.

(Protonated 2-aminophenol)

Mechanism:[4] Intramolecular proton transfer from the ammonium group to the ether

oxygen, followed by inductive cleavage.

Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the precursor and its product

ions.

Precursor [M+H]+
m/z 212.13

Sodiated Adduct [M+Na]+
m/z 234.11

+ Na+ (Source)

Fragment: [M-MeOH]+
m/z 180.10

Loss of CH3OH
(-32 Da)

Fragment: [M-C2H4O]+
m/z 168.10

Loss of C2H4O
(-44 Da)

Core Ion: 2-Aminophenol
m/z 110.06

Direct Ether Cleavage
(-102 Da)

Chain Stripping
(-58 Da)
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Caption: CID fragmentation pathway for 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (ESI+).

Data Reference Table
Use this table to calibrate your Multiple Reaction Monitoring (MRM) or to validate High-Res

data.

Ion Identity Formula Calc.[4] m/z Description

Precursor 212.1281 Protonated molecule.

Sodiated 234.1101

Common adduct; use

for confirmation, not

quant (variable).

Fragment 1 180.1019
Loss of Methanol

(terminal).

Fragment 2 168.0868
Loss of Ethylene

Oxide (neutral).

Diagnostic 110.0600

2-Aminophenol core.

High confidence

marker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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